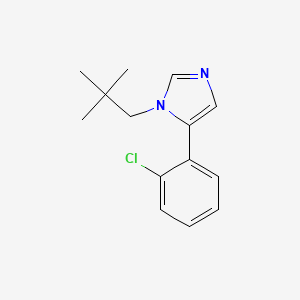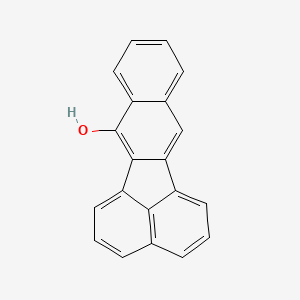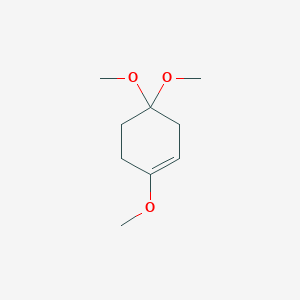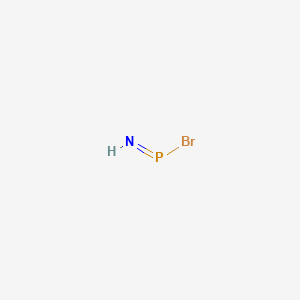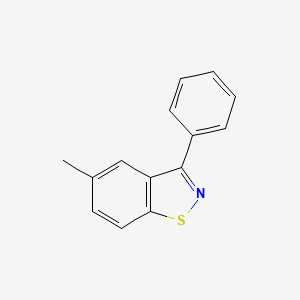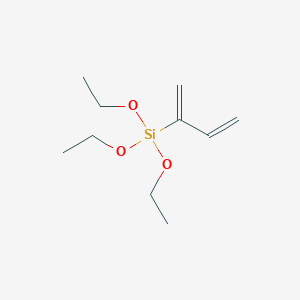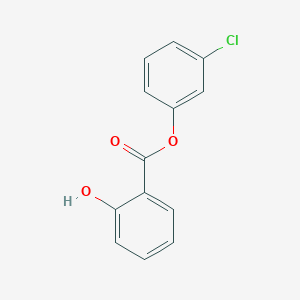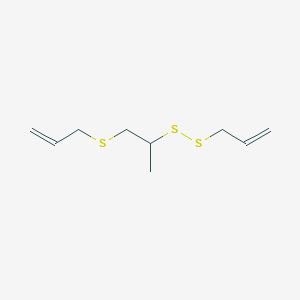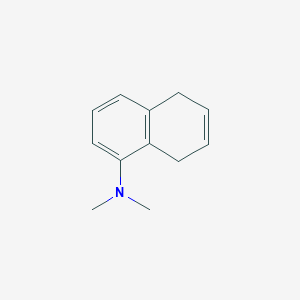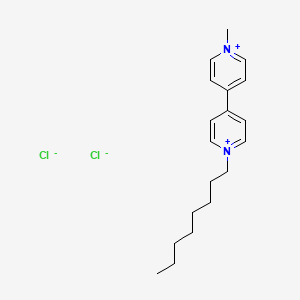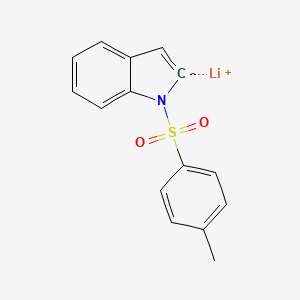
lithium;1-(4-methylphenyl)sulfonyl-2H-indol-2-ide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium;1-(4-methylphenyl)sulfonyl-2H-indol-2-ide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium;1-(4-methylphenyl)sulfonyl-2H-indol-2-ide typically involves the reaction of 1-(4-methylphenyl)sulfonyl-2H-indole with a lithium reagent. One common method is the use of lithium diisopropylamide (LDA) as a base to deprotonate the indole, followed by the addition of a lithium salt to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Lithium;1-(4-methylphenyl)sulfonyl-2H-indol-2-ide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted indole derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Lithium;1-(4-methylphenyl)sulfonyl-2H-indol-2-ide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of lithium;1-(4-methylphenyl)sulfonyl-2H-indol-2-ide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclooxygenase-2 (COX-2) enzyme, leading to anti-inflammatory effects. The compound may also interact with bacterial cell membranes, disrupting their integrity and exerting antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-methylphenyl)sulfonyl-2H-indole
- 1-(4-methylphenyl)sulfonyl-2H-indol-3-ide
- 1-(4-methylphenyl)sulfonyl-2H-indol-2-one
Uniqueness
Lithium;1-(4-methylphenyl)sulfonyl-2H-indol-2-ide is unique due to the presence of the lithium ion, which can influence its reactivity and biological activity. Compared to other similar compounds, it may exhibit enhanced stability and solubility, making it a valuable compound for various applications .
Properties
CAS No. |
122284-58-6 |
|---|---|
Molecular Formula |
C15H12LiNO2S |
Molecular Weight |
277.3 g/mol |
IUPAC Name |
lithium;1-(4-methylphenyl)sulfonyl-2H-indol-2-ide |
InChI |
InChI=1S/C15H12NO2S.Li/c1-12-6-8-14(9-7-12)19(17,18)16-11-10-13-4-2-3-5-15(13)16;/h2-10H,1H3;/q-1;+1 |
InChI Key |
LOJROZLRPPNZGF-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].CC1=CC=C(C=C1)S(=O)(=O)N2[C-]=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


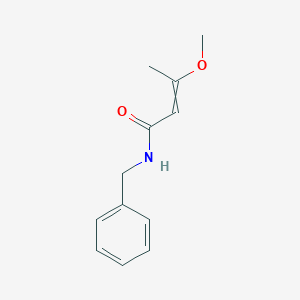
![Magnesium, bromo[6-[(tetrahydro-2H-pyran-2-yl)oxy]hexyl]-](/img/structure/B14294461.png)
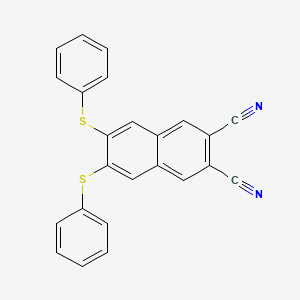
![1-(Pentachloroethoxy)dibenzo[b,d]furan](/img/structure/B14294469.png)
